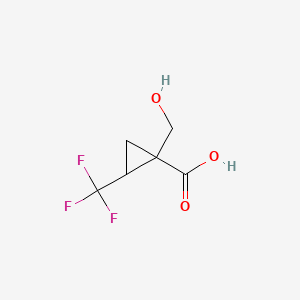
1-(Hydroxymethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Hydroxymethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid is a compound that features a cyclopropane ring substituted with a hydroxymethyl group and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclopropanation of alkenes using diazo compounds in the presence of transition metal catalysts . The reaction conditions often require careful control of temperature and pressure to ensure the desired regio- and stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, and chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Hydroxymethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the carboxylic acid group can produce an alcohol.
Wissenschaftliche Forschungsanwendungen
1-(Hydroxymethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Biology: The compound’s unique structural features make it a valuable tool for studying enzyme-catalyzed reactions and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1-(Hydroxymethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the hydroxymethyl group can participate in hydrogen bonding and other interactions with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Hydroxymethyl)cyclopropane-1-carboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-(Trifluoromethyl)cyclopropane-1-carboxylic acid: Lacks the hydroxymethyl group, affecting its reactivity and interactions with other molecules.
Uniqueness
1-(Hydroxymethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid is unique due to the presence of both the hydroxymethyl and trifluoromethyl groups on the cyclopropane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
1-(hydroxymethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O3/c7-6(8,9)3-1-5(3,2-10)4(11)12/h3,10H,1-2H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRNLKRWKXAOTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(CO)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.11 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2S)-1-[(difluoromethyl)sulfanyl]propan-2-aminehydrochloride](/img/structure/B6608063.png)

![3-(bromomethyl)bicyclo[1.1.1]pentan-1-aminehydrobromide](/img/structure/B6608080.png)
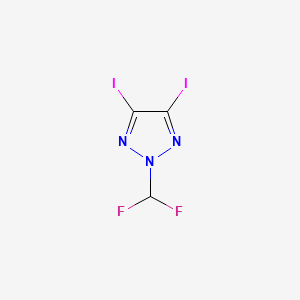
![methyl 3-({[1-(pyridin-2-yl)ethyl]amino}methyl)furan-2-carboxylate dihydrochloride](/img/structure/B6608095.png)
![3-[(tert-butoxy)carbonyl]-1,1-dioxo-1lambda6,3-thiazinane-2-carboxylic acid](/img/structure/B6608096.png)
![tert-butylN-{[(3R,4R)-3-ethylpiperidin-4-yl]methyl}carbamatehydrochloride](/img/structure/B6608110.png)
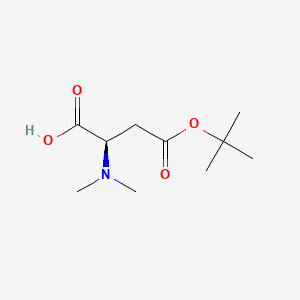
![N-[(1-aminocyclopropyl)methyl]propane-2-sulfonamidehydrochloride](/img/structure/B6608119.png)
![4-phenyl-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B6608130.png)
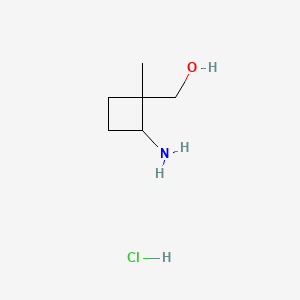
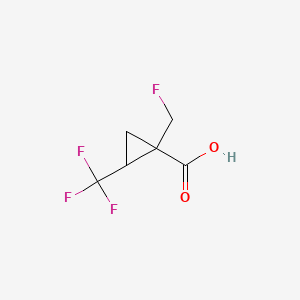
![2-[(tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6608153.png)
![6lambda6-thia-5-azaspiro[3.4]octane-6,6-dione](/img/structure/B6608161.png)
